molecular formula C18H15NO2S B3491163 5-methyl-N-(2-phenoxyphenyl)thiophene-2-carboxamide

5-methyl-N-(2-phenoxyphenyl)thiophene-2-carboxamide

Cat. No.: B3491163
M. Wt: 309.4 g/mol
InChI Key: WPDYBGSMQFXHPQ-UHFFFAOYSA-N
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Description

5-methyl-N-(2-phenoxyphenyl)thiophene-2-carboxamide is a thiophene derivative, a class of compounds known for their diverse applications in medicinal chemistry and material science. Thiophene itself is a five-membered heterocyclic compound containing sulfur. Derivatives of thiophene, such as this compound, have been studied for their potential biological activities and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-phenoxyphenyl)thiophene-2-carboxamide typically involves the condensation of 5-methylthiophene-2-carboxylic acid with 2-phenoxyaniline. This reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-(2-phenoxyphenyl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-methyl-N-(2-phenoxyphenyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-phenoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-N-(2-phenoxyphenyl)thiophene-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Its phenoxyphenyl group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-N-(2-phenoxyphenyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c1-13-11-12-17(22-13)18(20)19-15-9-5-6-10-16(15)21-14-7-3-2-4-8-14/h2-12H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPDYBGSMQFXHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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